![molecular formula C21H21NO5 B12398767 (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidin-4-one core with two (4-hydroxy-3-methoxyphenyl)methylidene groups at the 3 and 5 positions, making it a molecule of interest for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one typically involves the condensation of piperidin-4-one with 4-hydroxy-3-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to the formation of saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, saturated piperidin-4-one derivatives, and various substituted phenolic compounds.
Applications De Recherche Scientifique
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with various molecular targets and pathways. The compound’s phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its ability to interact with cellular proteins and enzymes may underlie its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can modulate multiple biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: A natural compound with a similar structure, known for its antioxidant and anti-inflammatory properties.
Chalcones: A class of compounds with a similar core structure, widely studied for their diverse biological activities.
Uniqueness
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one is unique due to its piperidin-4-one core, which distinguishes it from other phenolic compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C21H21NO5 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C21H21NO5/c1-26-19-9-13(3-5-17(19)23)7-15-11-22-12-16(21(15)25)8-14-4-6-18(24)20(10-14)27-2/h3-10,22-24H,11-12H2,1-2H3/b15-7+,16-8+ |
Clé InChI |
QKBRHSFMRAGHMJ-BGPOSVGRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/CNC2)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2CNCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


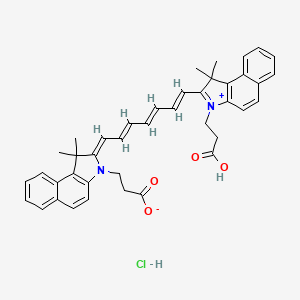
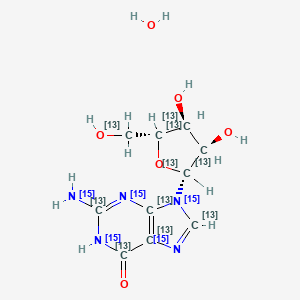
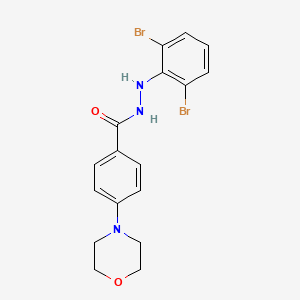
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

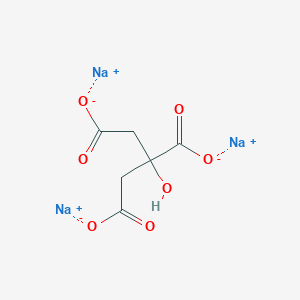
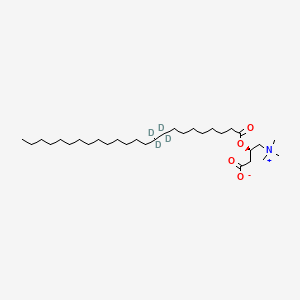
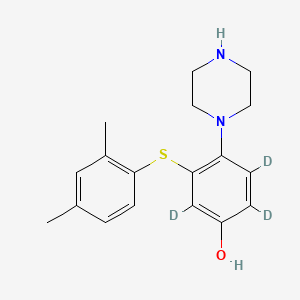
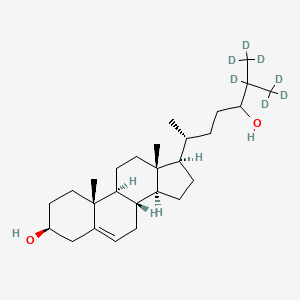

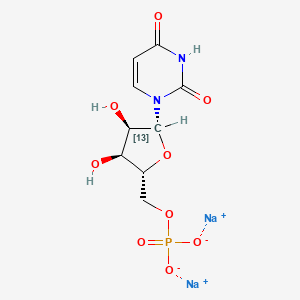
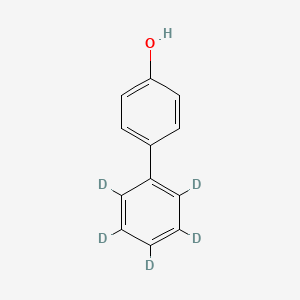
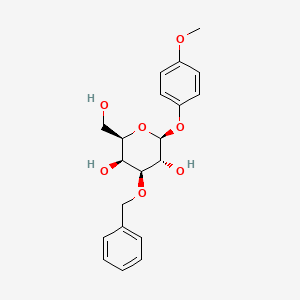
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
